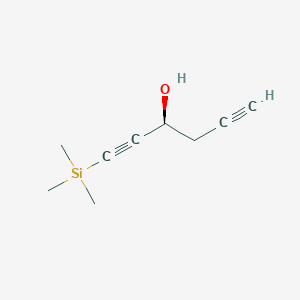
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- is an organic compound with the molecular formula C9H14OSi. It is a derivative of 1,5-hexadiyn-3-ol, where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- can be synthesized through various methods. One common approach involves the reaction of 1,5-hexadiyn-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for 1,5-hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- depends on the specific reaction or application. In general, the trimethylsilyl group can act as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites of the molecule. The compound’s reactivity is influenced by the presence of the triple bonds, which can participate in various addition and cycloaddition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Hexadiyn-3-ol: The parent compound without the trimethylsilyl group.
1,5-Hexadien-3-ol: A similar compound with double bonds instead of triple bonds.
1,5-Hexadiyn-3-one: A compound where the hydroxyl group is replaced by a carbonyl group.
Uniqueness
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-, (S)- is unique due to the presence of the trimethylsilyl group, which provides additional stability and reactivity compared to its parent compound. This makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
188605-84-7 |
|---|---|
Formule moléculaire |
C9H14OSi |
Poids moléculaire |
166.29 g/mol |
Nom IUPAC |
(3S)-1-trimethylsilylhexa-1,5-diyn-3-ol |
InChI |
InChI=1S/C9H14OSi/c1-5-6-9(10)7-8-11(2,3)4/h1,9-10H,6H2,2-4H3/t9-/m0/s1 |
Clé InChI |
FEVAQDGGCIWTLV-VIFPVBQESA-N |
SMILES isomérique |
C[Si](C)(C)C#C[C@H](CC#C)O |
SMILES canonique |
C[Si](C)(C)C#CC(CC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


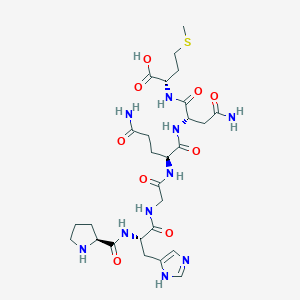
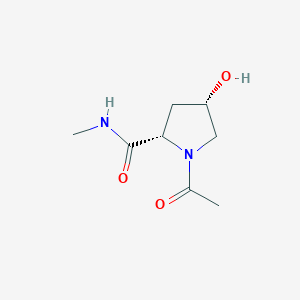
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
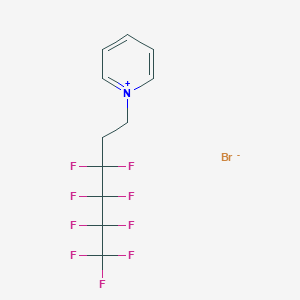

![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
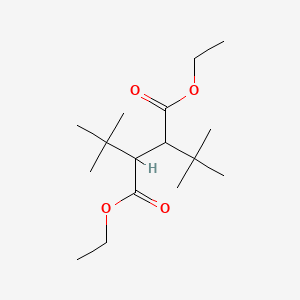

![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)

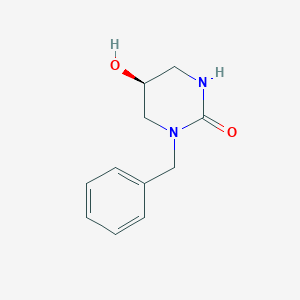
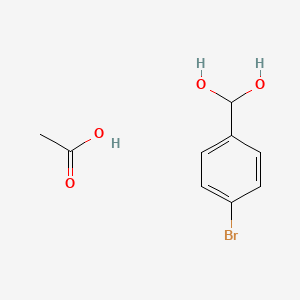
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
